

Spectroscopic Characterization of 4-Benzyloxy-2-formylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzyloxy-2-formylphenylboronic acid

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-Benzyloxy-2-formylphenylboronic acid**, a versatile trifunctional building block in synthetic organic chemistry.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide emphasizes the causal reasoning behind experimental choices and data interpretation, ensuring scientific integrity and practical applicability.

Introduction

4-Benzyloxy-2-formylphenylboronic acid is a valuable reagent in organic synthesis, notably in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility stems from the presence of three distinct functional groups: a boronic acid, a benzaldehyde, and a benzyloxy ether. This trifunctionality allows for sequential and site-selective transformations, enabling the construction of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives.

This guide will delve into the expected and observed spectroscopic data, providing a framework for the rational analysis of this compound and its analogues.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The diagram below illustrates the atomic numbering scheme used for NMR assignments.

Caption: Molecular structure of **4-Benzyloxy-2-formylphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. However, boronic acids can present challenges due to their tendency to form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to broad and poorly resolved spectra.

Experimental Protocol: NMR Sample Preparation

To obtain high-quality NMR spectra of boronic acids, the equilibrium between the monomeric acid and its anhydride forms must be controlled.

Step-by-Step Protocol:

- **Solvent Selection:** Dissolve the sample in a deuterated solvent that can disrupt the hydrogen bonding networks responsible for oligomerization. Deuterated methanol (CD_3OD) or dimethyl sulfoxide (DMSO-d_6) are often effective. For this compound, DMSO-d_6 is a suitable choice.
- **Concentration:** Prepare a solution with a concentration of 5-10 mg/mL.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer. For ^{13}C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

^1H NMR Spectroscopy: Predicted Data and Interpretation

While a specific experimental spectrum for **4-Benzyloxy-2-formylphenylboronic acid** is not readily available in public databases, a predicted spectrum can be constructed based on established chemical shift values and the analysis of similar structures, such as 4-formylphenylboronic acid.[3]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aldehyde (-CHO)	9.8 - 10.2	Singlet	1H
Aromatic (H3)	7.9 - 8.1	Doublet	1H
Aromatic (H5)	7.6 - 7.8	Doublet of doublets	1H
Aromatic (H6)	7.4 - 7.6	Doublet	1H
Benzyl (-CH ₂)	5.1 - 5.3	Singlet	2H
Benzyl (Phenyl)	7.2 - 7.5	Multiplet	5H
Boronic acid (-B(OH) ₂)	8.0 - 8.5 (broad)	Singlet	2H

Causality Behind Assignments:

- Aldehyde Proton:** The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect, resulting in a chemical shift in the downfield region of 9.8-10.2 ppm.
- Aromatic Protons:** The protons on the phenylboronic acid ring will exhibit distinct signals due to their substitution pattern. H3 is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. H5 is ortho to the benzyloxy group and meta to the aldehyde, while H6 is ortho to the boronic acid group. The coupling patterns (doublets and doublet of doublets) arise from spin-spin coupling with neighboring protons.
- Benzyl Protons:** The methylene protons of the benzyloxy group are adjacent to an oxygen atom and a phenyl ring, resulting in a chemical shift around 5.1-5.3 ppm. The five protons of the benzyl's phenyl ring will appear as a complex multiplet in the aromatic region.
- Boronic Acid Protons:** The acidic protons of the B(OH)₂ group are typically broad and may exchange with residual water in the solvent. Their chemical shift can be highly variable.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aldehyde (C=O)	190 - 195
Aromatic (C4-O)	160 - 165
Aromatic (C2-CHO)	140 - 145
Aromatic (C1-B)	135 - 140 (broad)
Aromatic (C6)	130 - 135
Aromatic (C5)	115 - 120
Aromatic (C3)	110 - 115
Benzyl (-CH ₂)	69 - 72
Benzyl (Phenyl)	127 - 137

Causality Behind Assignments:

- **Carbonyl Carbon:** The aldehyde carbonyl carbon is significantly deshielded and appears far downfield.
- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the oxygen of the benzyloxy group (C4) will be the most downfield among the ring carbons. The carbon attached to the boron (C1) often shows a broader signal due to the quadrupolar nature of the boron nucleus.
- **Benzyl Carbon:** The methylene carbon of the benzyloxy group appears in the typical range for an sp³ carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **4-Benzyloxy-2-formylphenylboronic acid** is expected to show characteristic absorption bands for the O-H, C=O, C-O, and B-O bonds.

Experimental Protocol: FT-IR Sample Preparation

For a solid sample like **4-Benzoyloxy-2-formylphenylboronic acid**, the following methods are suitable:

- KBr Pellet Method:
 - Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Analyze the pellet in the FT-IR spectrometer.[\[4\]](#)
- Attenuated Total Reflectance (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact.
 - Acquire the spectrum. This method requires minimal sample preparation.[\[5\]](#)

Predicted IR Data and Interpretation

Based on the functional groups present and data from similar compounds like 4-formylphenylboronic acid, the following characteristic peaks are expected.[\[6\]](#)

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3500 - 3200 (broad)	O-H stretch	Boronic acid (-B(OH) ₂)
3100 - 3000	C-H stretch	Aromatic
2900 - 2800	C-H stretch	Aldehyde (-CHO)
1700 - 1680	C=O stretch	Aldehyde (-CHO)
1600 - 1450	C=C stretch	Aromatic ring
1380 - 1320	B-O stretch	Boronic acid
1250 - 1200	C-O stretch	Aryl ether
1100 - 1000	C-O stretch	Benzyl ether

Causality Behind Vibrational Frequencies:

- **O-H Stretch:** The broad absorption in the 3500-3200 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretching of the boronic acid hydroxyl groups.
- **C=O Stretch:** A strong, sharp peak around 1700-1680 cm⁻¹ is indicative of the carbonyl group of the aldehyde.
- **B-O Stretch:** The stretching vibration of the boron-oxygen bond typically appears in the 1380-1320 cm⁻¹ region.
- **C-O Stretches:** The spectrum will contain distinct C-O stretching bands for the aryl ether and the benzyl ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form boroxines (cyclic trimers).^[7]

Experimental Protocol: Mass Spectrometry Analysis

To obtain a reliable mass spectrum, soft ionization techniques that minimize fragmentation and dehydration are preferred.

Step-by-Step Protocol:

- **Ionization Method:** Electrospray ionization (ESI) is a suitable technique for polar molecules like boronic acids and generally results in the observation of the protonated molecule $[M+H]^+$ or other adducts.[\[8\]](#)[\[9\]](#)
- **Sample Introduction:** The sample is typically dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
- **Data Acquisition:** Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data and Fragmentation

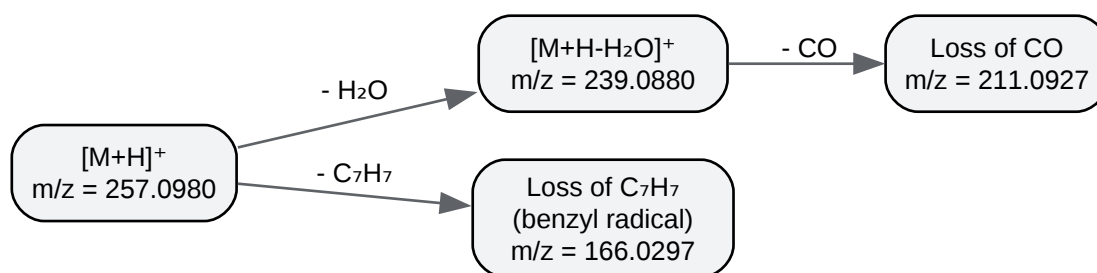
The molecular formula of **4-Benzoyloxy-2-formylphenylboronic acid** is $C_{14}H_{13}BO_4$, with a monoisotopic mass of 256.0907 g/mol [\[1\]](#)

Predicted m/z Values for Common Adducts:

Adduct	Predicted m/z
$[M+H]^+$	257.09798
$[M+Na]^+$	279.07992
$[M-H]^-$	255.08342
$[M+H-H_2O]^+$	239.08796

Fragmentation Pathway:

The fragmentation of the $[M+H]^+$ ion would likely proceed through the loss of neutral molecules. A logical fragmentation workflow is depicted below.



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Caption: A plausible ESI-MS/MS fragmentation pathway for **4-Benzyloxy-2-formylphenylboronic acid**.

Causality Behind Fragmentation:

- **Loss of Water:** The initial loss of a water molecule from the boronic acid moiety is a common fragmentation pathway.
- **Loss of Benzyl Group:** Cleavage of the benzylic C-O bond can lead to the loss of a benzyl radical or toluene, resulting in a significant fragment ion.
- **Loss of Carbon Monoxide:** Aldehydes can undergo fragmentation with the loss of carbon monoxide (CO).

Conclusion

The spectroscopic characterization of **4-Benzyloxy-2-formylphenylboronic acid** requires careful consideration of its unique chemical properties. By employing appropriate experimental techniques, particularly for sample preparation in NMR and the choice of ionization method in MS, reliable and interpretable data can be obtained. This guide provides a comprehensive framework for the analysis of this important synthetic building block, enabling researchers to confidently verify its structure and purity. The provided predicted data and interpretations, grounded in fundamental spectroscopic principles and comparison with analogous structures, serve as a valuable reference for scientists working with this and related compounds.

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